4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine
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Overview
Description
4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyrimidine ring substituted with an ethoxy group
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, such as (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone, often target G protein-coupled receptors . For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase , a key enzyme involved in neurotransmission.
Mode of Action
Piperazine derivatives can interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Pharmacokinetics
Piperazine derivatives often exhibit good absorption and distribution profiles .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could enhance cholinergic neurotransmission, potentially improving cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU leads to the formation of protected piperazines.
Deprotection: The protected piperazines are then deprotected using reagents like PhSH.
Intramolecular Cyclization: This step involves selective intramolecular cyclization to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is also explored for its potential use in the development of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
- N-[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]furan-2-carboxamide
Uniqueness
4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrimidine ring and an ethoxy group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-25-18-12-16(20-13-21-18)19(24)23-9-7-22(8-10-23)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPJWBABDQZBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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